N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(18-11-5-2-6-12-18)24-15-16-27-22-19-13-7-8-14-20(19)25-21(22)17-9-3-1-4-10-17/h1-14,25H,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVXQBOKCDEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves the reaction of 2-phenyl-1H-indole-3-thiol with 2-bromoethylbenzamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or proteins involved in disease pathways . The indole core allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Core Structural Features and Modifications
The following table highlights key structural differences and reported activities of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide and related compounds:
*Note: The target compound’s bioactivity is inferred from structural analogs.
Impact of Heterocyclic Substituents
- Indole vs. The 2,4-dinitrophenyl group in W1 likely increases electron-withdrawing effects, which may improve antimicrobial activity but reduce metabolic stability .
- Thiazole vs. Indole () : The acetylthiazole carboxamide in ’s compound replaces the benzamide and thioethyl linker, demonstrating that heterocyclic variations can shift applications (e.g., algaecidal vs. anticancer) .
Role of Linker Groups
Substituent Effects
- 2-Phenylindole vs. 2-Thienylmethylthio () : The 2-phenyl group on the indole may enhance π-π stacking in hydrophobic pockets, whereas thienylmethylthio groups (e.g., in ) could improve solubility or modulate receptor selectivity .
- Nitro/Cyano Groups (W1, ): Electron-withdrawing groups like nitro (W1) or cyano () may enhance binding to electrophilic targets but increase toxicity risks .
Research Findings and Therapeutic Implications
- Antimicrobial and Anticancer Activities : Compounds like W1 with benzimidazole cores and nitro substituents show promising antimicrobial and anticancer activities, suggesting that the target compound’s indole-thioether system could exhibit similar efficacy .
- The target compound’s benzamide and indole groups may similarly engage receptor sites .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous benzamides, such as coupling reactions (e.g., mixed anhydride in ) or crystallographic characterization (e.g., ) .
Biological Activity
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features an indole core linked via a thioether to an ethyl chain, which is further connected to a benzamide group. This structure is characterized by the presence of a phenyl group on the indole, contributing to its biological properties. The thioether linkage is particularly notable for enhancing the compound's stability and interaction with biological targets.
Target of Action
The primary mechanism of action for this compound involves inhibition of the RNA-dependent RNA polymerase (RdRp) , a critical enzyme in the replication of various viruses, including respiratory syncytial virus (RSV) and influenza A virus. By targeting RdRp, the compound disrupts viral replication processes, leading to reduced viral load in infected cells.
Biochemical Pathways
The compound's interaction with RdRp affects several biochemical pathways crucial for viral replication. Specifically, it inhibits the transcription and replication of viral RNA, which is essential for the proliferation of the virus within host cells. This inhibition can lead to significant therapeutic effects in treating viral infections.
Biological Activity
Research has demonstrated that compounds with indole structures often exhibit a range of pharmacological activities, including:
- Antiviral Activity : this compound has shown promise as an antiviral agent due to its ability to inhibit viral replication through RdRp inhibition.
- Anticancer Properties : Indole derivatives are frequently investigated for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells, although specific IC50 values and comparative studies with standard chemotherapeutics are still required for comprehensive validation.
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer types, suggesting a comparable efficacy .
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals that the presence of the phenylthio group enhances biological activity compared to simpler indole derivatives. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)benzamide | Indole without phenylthio | Moderate activity |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Indole-thio linkage | Varies significantly |
The unique combination of structural elements in this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
